6-methyl-5-nitro-1H-indole
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Overview
Description
6-Methyl-5-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound this compound features a nitro group at the 5-position and a methyl group at the 6-position of the indole ring, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-5-nitro-1H-indole typically involves nitration of 6-methylindole. One common method includes the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . The reaction proceeds through electrophilic aromatic substitution, where the nitro group is introduced at the 5-position of the indole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-5-nitro-1H-indole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: 6-Methyl-5-amino-1H-indole.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methyl-5-nitro-1H-indole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-methyl-5-nitro-1H-indole involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
5-Nitroindole: Lacks the methyl group at the 6-position, resulting in different chemical and biological properties.
6-Methylindole: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Methyl-5-nitroindole: Similar structure but with the methyl group at the 2-position, leading to different reactivity and applications.
Uniqueness: 6-Methyl-5-nitro-1H-indole is unique due to the presence of both the nitro and methyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H8N2O2 |
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Molecular Weight |
176.17 g/mol |
IUPAC Name |
6-methyl-5-nitro-1H-indole |
InChI |
InChI=1S/C9H8N2O2/c1-6-4-8-7(2-3-10-8)5-9(6)11(12)13/h2-5,10H,1H3 |
InChI Key |
QFYZRVODMHFKKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CN2)C=C1[N+](=O)[O-] |
Origin of Product |
United States |
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